molecular formula C9H8F3NO3 B1412812 Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate CAS No. 1804096-65-8

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate

Cat. No.: B1412812
CAS No.: 1804096-65-8
M. Wt: 235.16 g/mol
InChI Key: XULCOHZOTZQVSG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxyl (-OH) group at position 3, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester at the carboxylate position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-5(14)3-4-6(13-7)9(10,11)12/h3-4,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULCOHZOTZQVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate is a derivative of picolinic acid characterized by the presence of a hydroxyl group at the 3-position and a trifluoromethyl group at the 6-position. This compound has garnered attention due to its unique structural features, which enhance its biological activity, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₉H₈F₃NO₂
  • Molar Mass : Approximately 235.16 g/mol
  • Appearance : Colorless crystalline solid or white powder
  • Solubility : Soluble in organic solvents such as ethanol and ether

The trifluoromethyl group significantly increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with target proteins, while the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake. This interaction can modulate enzyme activities and influence various biological pathways, including those involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest potential applications in pharmaceutical development, particularly as an antibacterial agent.

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has shown cytotoxicity against various cancer cell lines:

Cell Line IC₅₀ (µg/mL)
A-549 (lung cancer)22.82 ± 0.86
HepG-2 (liver cancer)61.29 ± 1.58
KB (oral cancer)124.91 ± 3.05

The compound's cytotoxic effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
  • Cytotoxicity Assessment : Another research effort evaluated the compound's effects on various cancer cell lines, revealing selective cytotoxicity against A-549 cells with an IC₅₀ value of 22.82 µg/mL. The study utilized molecular docking techniques to explore interactions with EGFR and HER2 pathways .
  • Enzyme Inhibition Studies : The compound has also been investigated for its role as an enzyme inhibitor, showing promise in modulating metabolic pathways relevant to disease states such as diabetes and cancer.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group allows for regioselective reactions, making it valuable in the development of new compounds .

Biology

  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific molecular targets provides insights into enzyme activity and regulation.

Medicine

  • Therapeutic Properties : Research has explored the compound's anti-inflammatory and anticancer activities. For instance, studies indicate that it may inhibit certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Respiratory Disorders : Certain derivatives of picolinic acid, related to this compound, have shown promise in treating respiratory disorders such as cystic fibrosis by enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein .

Agrochemicals

  • The compound is utilized in the formulation of agrochemicals due to its effectiveness as a pesticide and herbicide. Its unique chemical structure allows for enhanced efficacy against various pests while minimizing environmental impact.

Pharmaceuticals

  • This compound is also significant in pharmaceutical formulations, where it acts as an intermediate in synthesizing other bioactive compounds .

Case Studies

Study FocusFindingsReference
Anti-cancer ActivityDemonstrated cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.
Enzyme Mechanism InvestigationUsed as a probe to elucidate mechanisms of enzyme action, contributing to drug design efforts.
Respiratory Disorder TreatmentShown to enhance CFTR function in models for cystic fibrosis treatment.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Ethyl 6-(Trifluoromethyl)picolinate
  • Structure : Lacks the 3-hydroxy group but retains the 6-CF₃ and ethyl ester.
  • This analog is commercially available (e.g., CAS 80194-68-9) and serves as a precursor for further functionalization .
Ethyl 6-chloro-3-fluoropicolinate
  • Structure : Replaces -OH with -F and -CF₃ with -Cl at positions 3 and 6, respectively.
  • Properties : The electronegative -F and -Cl substituents enhance electrophilicity, making this compound more reactive in nucleophilic substitutions. Its molecular weight (203.60 g/mol) is lower than the target compound, reflecting reduced steric bulk .
Methyl 3-bromo-6-(trifluoromethyl)picolinate
  • Structure : Substitutes -OH with -Br at position 3 and uses a methyl ester.
  • Properties : The bromine atom increases molecular weight (284.03 g/mol) and offers a leaving group for cross-coupling reactions. The methyl ester may reduce hydrolytic stability compared to ethyl esters .
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)picolinate
  • Structure: Features a cyano (-CN) group at position 3, a methyl group at position 6, and -CF₃ at position 4.
  • Molecular weight: 258.20 g/mol .

Key Comparative Data

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate -OH (3), -CF₃ (6), ethyl ester ~265 (estimated) High polarity, hydrogen-bonding capability, moderate stability
Ethyl 6-(Trifluoromethyl)picolinate -CF₃ (6), ethyl ester ~235 (estimated) Increased lipophilicity, precursor for functionalization
Ethyl 6-chloro-3-fluoropicolinate -F (3), -Cl (6), ethyl ester 203.60 Electrophilic reactivity, suitable for nucleophilic substitutions
Methyl 3-bromo-6-(trifluoromethyl)picolinate -Br (3), -CF₃ (6), methyl ester 284.03 Heavy atom substitution, cross-coupling potential, lower ester stability
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)picolinate -CN (3), -CH₃ (6), -CF₃ (4) 258.20 Strong electron-withdrawing effects, versatile in cycloadditions

Spectroscopic and Analytical Comparisons

  • NMR Spectroscopy :

    • Methyl 3-hydroxy-6-(2-(pyridin-3-yl)ethyl)picolinate shows distinct ¹H NMR signals for the pyridinyl ethyl group (δ 2.75–3.62 ppm) and hydroxyl proton (broad, ~δ 8–10 ppm) .
    • Halogenated analogs (e.g., 3-bromo derivatives) exhibit characteristic ¹³C NMR peaks for Br-coupled carbons (~δ 120–140 ppm) .
  • Mass Spectrometry: Ethyl 3-cyano-6-methyl-4-CF₃ picolinate displays a molecular ion peak at m/z 258.20 (HRMS), consistent with its formula C₁₁H₉F₃N₂O₂ .

Q & A

Q. How can reaction conditions be optimized for synthesizing Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate?

Methodological Answer: Optimization involves selecting catalysts, solvents, and purification techniques. For example:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd[PPh₃]₄) and CuI are effective for cross-coupling reactions, as shown in Sonogashira couplings to introduce alkynyl groups .
  • Solvent Systems : Degassed THF/Et₃N mixtures prevent oxidation during coupling reactions, while EtOAc/MeOH systems are suitable for hydrogenation steps .
  • Purification : Reverse-phase UPLC or silica gel column chromatography resolves byproducts, achieving yields of 20–36% for trifluoromethyl-substituted intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR identify structural features and confirm regiochemistry. For example, fluorine coupling in ¹³C NMR splits peaks, confirming trifluoromethyl placement .
  • LCMS/HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and m/z values (e.g., 366 [M+H]⁺) validate purity and molecular weight .
  • TLC Monitoring : Hexane/EtOAC systems track reaction progress and intermediate stability .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl) influence the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Computational docking (e.g., Biovia, PyMOL) evaluates binding affinity. Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in GalNAc-siRNA delivery systems where they improve ligand-receptor interactions .
  • Comparative Synthesis : Analogues like Methyl 6-chloro-3-(trifluoromethyl)picolinate (98% purity) highlight the role of halogen vs. hydroxyl groups in modulating reactivity .

Q. How can contradictions in spectroscopic data be resolved?

Methodological Answer:

  • Multi-NMR Validation : For example, ¹⁹F NMR resolves ambiguities in trifluoromethyl environments (δ -123.32 to -130.21 ppm) .
  • X-ray Crystallography : Resolves regiochemical uncertainties, though synchrotron sources may be required for low-yield intermediates .
  • Isotopic Labeling : Deuterated solvents (e.g., CD₃OD) suppress overlapping signals in crowded spectra .

Q. What strategies address low yields in trifluoromethyl-picolinate hydrogenation?

Methodological Answer:

  • Catalyst Screening : 10% Pd/C under H₂ (1 atm.) achieves quantitative yields in hydrogenating alkynyl groups to ethyl chains .
  • Temperature Control : Room-temperature reactions minimize side reactions (e.g., over-reduction) .
  • Byproduct Trapping : Celite filtration removes Pd/C residues, while preparative TLC isolates target compounds from complex mixtures .

Data Analysis and Computational Modeling

Q. How can computational models predict the compound’s interactions in biological systems?

Methodological Answer:

  • Docking Simulations : PyMOL visualizes binding modes, while Biovia calculates absolute energy (e.g., 15.58 J for trifluoromethyl ligands) to rank binding efficiency .
  • ADMET Prediction : Tools like SwissADME estimate GI absorption, BBB permeability, and CYP inhibition risks, guiding preclinical optimization .

Q. What statistical methods validate reproducibility in synthetic protocols?

Methodological Answer:

  • DoE (Design of Experiments) : Factorial designs test variables (e.g., catalyst loading, solvent ratios) to identify critical parameters .
  • Yield Correlation Analysis : Linear regression correlates reaction time/purity (R² > 0.9) to establish robustness .

Tables for Key Data

Q. Table 1: Comparative Yields of Trifluoromethyl-Substituted Analogues

CompoundCatalyst SystemYield (%)Reference
Ethyl 6-(pyridin-3-ylethynyl)Pd[PPh₃]₄/CuI62
Methyl 6-chloro-3-(trifluoromethyl)Pd/C, H₂Quant.
Ethyl 3-hydroxy-6-(CF₃)Reverse-phase UPLC36

Q. Table 2: Key NMR Assignments

Signal (δ ppm)AssignmentTechnique
8.19 (s)Pyridine C-H¹H NMR
-123.32Trifluoromethyl (¹⁹F)¹⁹F NMR
159.62Carbonyl (C=O)¹³C NMR

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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